Enhanced Lipophilicity and Metabolic Stability: XLogP3 and Halogen Effects
The target compound exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 3.8) compared to the less halogenated analog 4-bromo-1H-indazole (XLogP3 = 2.2) [1]. This increase of +1.6 log units is directly attributable to the additional chlorine atoms at the 3- and 6-positions, which increase hydrophobic surface area and reduce overall polarity. The higher lipophilicity is a critical factor for enhancing membrane permeability and may improve metabolic stability by increasing protein binding and reducing CYP-mediated oxidation [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 4-Bromo-1H-indazole (XLogP3 = 2.2) |
| Quantified Difference | +1.6 log units |
| Conditions | Calculated using XLogP3 algorithm (PubChem computed descriptors) |
Why This Matters
Higher lipophilicity is a key parameter for optimizing drug-like properties, often correlating with improved membrane permeability and oral bioavailability, making this compound a preferred choice for lead optimization programs.
- [1] PubChem. 4-Bromo-3,6-dichloro-1H-indazole - Computed Descriptors. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/887568-33-4#section=Computed-Descriptors. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
